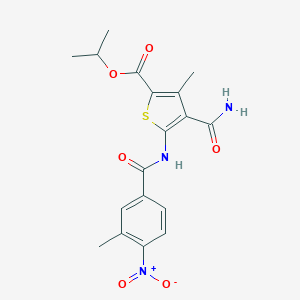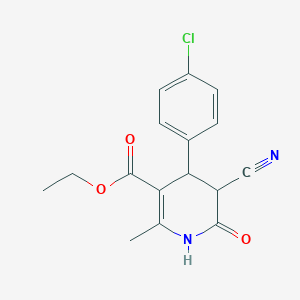
5-nitro-1-methyl-3-phenyl-2-(1-pyrrolidinylmethyl)-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-nitro-1-methyl-3-phenyl-2-(1-pyrrolidinylmethyl)-1H-indole, commonly known as 'Nitroindole' is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. Nitroindole is a heterocyclic compound that contains a fused indole and pyrrolidine ring system. It has been widely studied for its synthesis method, mechanism of action, biochemical and physiological effects, and future directions in scientific research.
Wirkmechanismus
The mechanism of action of Nitroindole is not fully understood. However, it has been suggested that Nitroindole exerts its effects by inhibiting various enzymes and proteins involved in cellular processes. It has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. Nitroindole has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Nitroindole has been found to have various biochemical and physiological effects. It has been found to induce apoptosis, a programmed cell death mechanism, in cancer cells. Nitroindole has also been found to inhibit the growth and proliferation of cancer cells. In addition, Nitroindole has been found to have anti-inflammatory effects by reducing the production of inflammatory mediators such as prostaglandins.
Vorteile Und Einschränkungen Für Laborexperimente
Nitroindole has several advantages and limitations for lab experiments. One of the advantages is that it is relatively easy to synthesize and purify. Nitroindole is also stable under various conditions, making it suitable for use in various assays. However, Nitroindole has some limitations, such as its low solubility in water, which can make it challenging to use in aqueous-based assays.
Zukünftige Richtungen
There are several future directions for the study of Nitroindole. One potential direction is the development of Nitroindole-based drugs and therapies for the treatment of cancer and inflammatory diseases. Another direction is the study of Nitroindole's mechanism of action and its interactions with various enzymes and proteins. Additionally, the synthesis of Nitroindole derivatives and analogs with improved properties and efficacy is another area of future research.
Conclusion:
Nitroindole is a promising chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. Further research on Nitroindole is needed to fully understand its potential applications and to develop new drugs and therapies.
Synthesemethoden
The synthesis of Nitroindole involves the reaction between 1-methyl-3-phenylindole and 1-pyrrolidinemethanamine in the presence of nitric acid. This reaction leads to the formation of Nitroindole, which can be further purified through various methods such as recrystallization, column chromatography, and HPLC.
Wissenschaftliche Forschungsanwendungen
Nitroindole has been extensively studied for its potential applications in various fields of scientific research. It has been found to have anticancer, anti-inflammatory, and antimicrobial properties. In addition, Nitroindole has been studied for its potential use in the development of new drugs and therapies.
Eigenschaften
Molekularformel |
C20H21N3O2 |
|---|---|
Molekulargewicht |
335.4 g/mol |
IUPAC-Name |
1-methyl-5-nitro-3-phenyl-2-(pyrrolidin-1-ylmethyl)indole |
InChI |
InChI=1S/C20H21N3O2/c1-21-18-10-9-16(23(24)25)13-17(18)20(15-7-3-2-4-8-15)19(21)14-22-11-5-6-12-22/h2-4,7-10,13H,5-6,11-12,14H2,1H3 |
InChI-Schlüssel |
OZFBMSPPIWRJNS-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=C1CN3CCCC3)C4=CC=CC=C4 |
Kanonische SMILES |
CN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=C1CN3CCCC3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![ethyl 4-cyano-3-methyl-5-{[(1-oxo-1H-isochromen-3-yl)carbonyl]amino}thiophene-2-carboxylate](/img/structure/B259435.png)
![N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B259437.png)
methanone](/img/structure/B259442.png)
![spiro[3H-[1]benzothiolo[3,2-b]pyran-2,3'-cyclohexane]-1',4-dione](/img/structure/B259444.png)
![4-[(diethylamino)sulfonyl]-N-(2-phenylethyl)-2-thiophenecarboxamide](/img/structure/B259445.png)
![6-Amino-4-(2,3-dichlorophenyl)-3-(trifluoromethyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B259447.png)
![ethyl (2Z)-5-amino-6-cyano-7-(5-methylfuran-2-yl)-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-8-carboxylate](/img/structure/B259448.png)

![12H-Dibenzo[d,g][1,3]dioxocin-6-carboxylic acid](/img/structure/B259452.png)


![Pyridin-2-yl-[3-(thiophene-2-carbonyl)-1,2-oxazol-4-yl]methanone](/img/structure/B259483.png)
![Furan-2-yl-[4-(thiophene-2-carbonyl)-1,2-oxazol-3-yl]methanone](/img/structure/B259484.png)